molecular formula C28H29N3O4S B2397523 2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 862317-10-0

2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2397523
M. Wt: 503.62
InChI Key: SXXACYQBQXOWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4S and its molecular weight is 503.62. The purity is usually 95%.
BenchChem offers high-quality 2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Novel heterocyclic compounds, including benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized and studied for their anti-inflammatory and analgesic activities. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), with some showing high selectivity and effectiveness in analgesic and anti-inflammatory activities comparable to sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A series of thienopyrimidine linked rhodanine derivatives were prepared and demonstrated potent antimicrobial activity against various bacterial and fungal strains. Compounds within this series were found to be effective against E. coli, B. subtilis, B. cereus, K. pneumonia, A. flavus, A. niger, P. marneffei, and C. albicans, showcasing their potential as antimicrobial agents (Kerru et al., 2019).

Radioligand Imaging

The synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, offers insights into the development of diagnostic tools for neurodegenerative diseases. The process involves a one-step method that provides high yield and purity, suitable for in vivo imaging applications (Dollé et al., 2008).

Anticancer Activity

Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for their anticancer activity. One compound demonstrated appreciable cancer cell growth inhibition against a variety of cancer cell lines, indicating potential utility in cancer treatment (Al-Sanea et al., 2020).

A3 Adenosine Receptor Antagonism

The chiral separation and absolute configuration assignment of potential A3 adenosine receptor antagonists provided valuable information for the development of selective receptor antagonists. This study utilized high-performance liquid chromatography (HPLC) and a combination of chiroptical spectroscopies, contributing to the advancement of receptor-targeted therapies (Rossi et al., 2016).

properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-2-35-21-14-12-20(13-15-21)29-24(32)18-31-27-25(22-10-6-7-11-23(22)36-27)26(33)30(28(31)34)17-16-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16-18H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXACYQBQXOWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

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